molecular formula C35H36N2 B601360 1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine CAS No. 1199751-98-8

1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine

Cat. No. B601360
M. Wt: 484.67
InChI Key:
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Description

The compound “1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine” is a derivative of piperazine, which is a common structure in many pharmaceuticals and other biologically active compounds . Piperazine derivatives can exhibit a wide range of therapeutic activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a piperazine ring. The piperazine ring typically adopts a chair conformation .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives can participate in a variety of reactions due to the presence of the piperazine ring and other functional groups .

Scientific Research Applications

Metabolism and Pharmacological Actions

1-Benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine is related to the class of arylpiperazine derivatives, which are known for their clinical applications, primarily in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites are associated with a variety of serotonin receptor-related effects in humans and animals. They distribute extensively in tissues, including the brain, which is the target site of most arylpiperazine derivatives. The formation of 1-aryl-piperazines and their subsequent metabolism plays a potential role in the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).

DNA Binding and Medicinal Chemistry

Compounds like Hoechst 33258, a known N-methyl piperazine derivative, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are used for fluorescent DNA staining and have applications in plant cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. They also find uses as radioprotectors and topoisomerase inhibitors, making them a starting point for rational drug design and a model system to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).

Anti-mycobacterial Activity

Piperazine, a six-membered nitrogen-containing heterocyclic ring, is a core component in numerous marketed drugs with diverse pharmacological activities. In the context of anti-mycobacterial activity, molecules containing piperazine have shown significant potential, especially against Mycobacterium tuberculosis (MTB). The review by Girase et al. (2020) focuses on anti-mycobacterial compounds containing piperazine and elaborates on their design, rationale, and structure-activity relationship (SAR). This insight is crucial for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications and Drug Design

Piperazine derivatives play a crucial role in the design of therapeutic drugs. These compounds are present in a wide range of drugs with various therapeutic uses such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The versatility of the piperazine scaffold allows for the development of molecular fragments that can be used to rationally design molecules for various diseases. The exploration of piperazine-based molecules reflects the broad potential of the entity and suggests its emerging success as a pharmacophore (Rathi et al., 2016).

Future Directions

Piperazine derivatives are a rich area of study in medicinal chemistry due to their wide range of biological activities . Future research could involve synthesizing and testing new piperazine derivatives, including potentially “1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine”, to discover new therapeutic agents.

properties

IUPAC Name

1-benzhydryl-4-[(1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N2/c1-5-14-30(15-6-1)18-13-23-34(25-24-31-16-7-2-8-17-31)36-26-28-37(29-27-36)35(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-22,24-25,34-35H,23,26-29H2/b18-13+,25-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKBIJDNNHKVGD-KNWAISMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(CC=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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